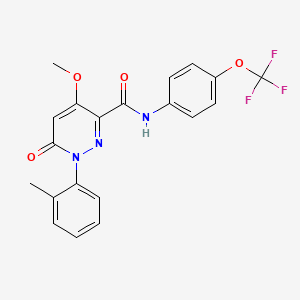
4-methoxy-6-oxo-1-(o-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-6-oxo-1-(o-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H16F3N3O4 and its molecular weight is 419.36. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-6-oxo-1-(o-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-6-oxo-1-(o-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds with structural similarities, including various 4-phenoxypyridine derivatives containing dihydropyridazine carboxamide moieties, have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines. These compounds have shown moderate to good antitumor activities, indicating that the compound could potentially be explored for its antitumor properties as well (Ju Liu et al., 2020).
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of compounds with similar moieties, such as the reactivity of oximes with ethyl glyoxylate leading to various carboxylic acid esters, suggests potential applications in synthetic chemistry for developing new chemical entities with tailored properties (E. B. Nikolaenkova et al., 2019).
Biological Evaluation
The synthesis and biological evaluation of derivatives bearing similar functional groups for cytotoxic activity against cancer cells highlight the relevance of these compounds in medicinal chemistry and drug discovery efforts. For instance, compounds synthesized for evaluation against Ehrlich Ascites Carcinoma (EAC) cells provide a foundation for further exploration of related compounds in cancer research (Ashraf S. Hassan et al., 2014).
Antimicrobial Study
The synthesis of fluoroquinolone-based thiazolidinones with attached phenyl piperazine and evaluation for their antibacterial and antifungal activities indicate a potential research path for exploring the antimicrobial properties of structurally related compounds (N. Patel & S. D. Patel, 2010).
Coordination Compounds and Biological Activity
The synthesis of coordination compounds of cobalt(II), nickel(II), and copper(II) with related hydrazine carbothioamides and their investigation for antimicrobial and antifungal activity against standard strains suggests potential applications in the development of new antimicrobial agents (A. Gulea et al., 2019).
properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-12-5-3-4-6-15(12)26-17(27)11-16(29-2)18(25-26)19(28)24-13-7-9-14(10-8-13)30-20(21,22)23/h3-11H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPPTQCHGBZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-6-oxo-1-(o-tolyl)-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

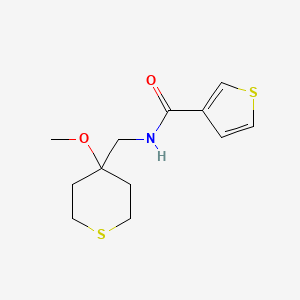
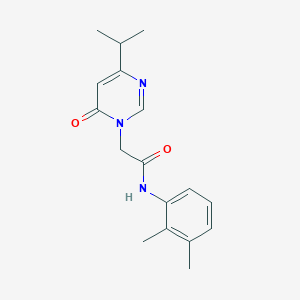
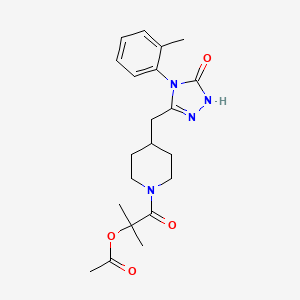
![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)
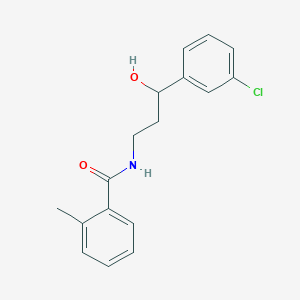
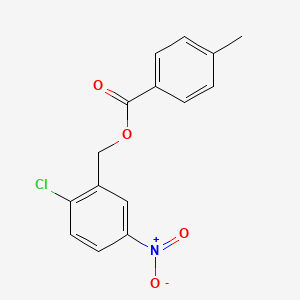

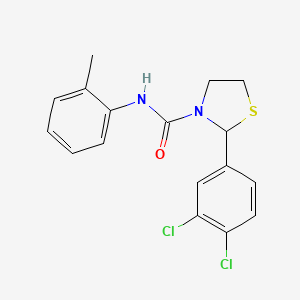
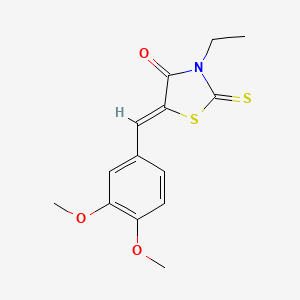

![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)
![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)
![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)
